molecular formula C8H10O B14417663 2-Methylhept-1-en-6-yn-3-one CAS No. 82064-56-0

2-Methylhept-1-en-6-yn-3-one

Cat. No.: B14417663
CAS No.: 82064-56-0
M. Wt: 122.16 g/mol
InChI Key: WCMDLEOIEQQQTN-UHFFFAOYSA-N
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Description

2-Methylhept-1-en-6-yn-3-one is an organic compound with the molecular formula C8H10O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhept-1-en-6-yn-3-one can be achieved through several methods. One common approach involves the condensation of prenyl halides with acetone in the presence of an alkali hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylhept-1-en-6-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Methylhept-1-en-6-yn-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhept-1-en-6-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhept-6-en-3-one: Similar structure but lacks the triple bond.

    Hept-6-en-2-one: Another related compound with a different position of the double bond.

    5-Methylhept-2-en-4-one: A compound with a similar carbon skeleton but different functional groups.

Uniqueness

2-Methylhept-1-en-6-yn-3-one is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methylhept-1-en-6-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-4-5-6-8(9)7(2)3/h1H,2,5-6H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMDLEOIEQQQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648240
Record name 2-Methylhept-1-en-6-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82064-56-0
Record name 2-Methylhept-1-en-6-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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